molecular formula C13H10BrNO B12596698 2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- CAS No. 647841-43-8

2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-

Cat. No.: B12596698
CAS No.: 647841-43-8
M. Wt: 276.13 g/mol
InChI Key: LIQRCJDIBMURTL-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group, along with a bromophenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- can be achieved through several methods. One common approach involves the reaction of cycloheptatrienone with 4-bromoaniline under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromophenylamino group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptatrienone oxides, while reduction can produce cycloheptatrienol derivatives.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tropone (2,4,6-Cycloheptatrien-1-one): A related compound with a similar ring structure but without the bromophenylamino substituent.

    Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains a hydroxyl group instead of the amino group.

    2-Amino-2,4,6-cycloheptatrien-1-one: Similar structure with an amino group but lacks the bromophenyl substituent.

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- is unique due to the presence of the bromophenylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

647841-43-8

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

2-(4-bromoanilino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H10BrNO/c14-10-6-8-11(9-7-10)15-12-4-2-1-3-5-13(12)16/h1-9H,(H,15,16)

InChI Key

LIQRCJDIBMURTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=O)C=C1)NC2=CC=C(C=C2)Br

Origin of Product

United States

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